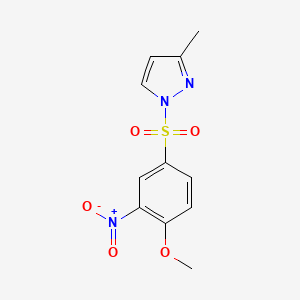

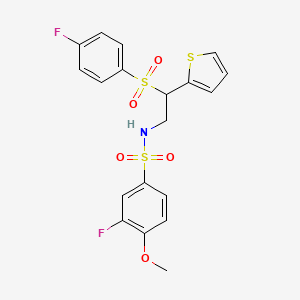

1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Corrosion Inhibition

1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole and its related compounds exhibit properties as corrosion inhibitors. Research indicates that heterocyclic diazoles, including pyrazoles, can inhibit the corrosion of iron in acidic environments. This is demonstrated through techniques such as polarization curves and impedance spectra, suggesting their potential in protecting metal surfaces in industrial applications (Babić-Samardžija et al., 2005).

Antimicrobial Activity

Compounds related to 1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives bearing the sulfonamide moiety have shown promising cytotoxicity against various human tumor cell lines, indicating their potential use in medical research and drug development (Duan et al., 2016).

Chemical Synthesis and Reactivity

The compound and its analogs are used in various chemical synthesis processes. Their reactivity is explored in the synthesis of different heterocyclic compounds, such as in the nitration of arylpyrazoles, which involves chemical transformations crucial in the creation of new molecules for different applications (Grimmett et al., 1972).

Energetic Materials

Derivatives of pyrazole, like 1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole, are involved in the creation of high-performing energetic materials. These materials are of significant interest in fields requiring high-energy compounds, such as in the development of explosives or propellants (Klapötke et al., 2012).

Insecticides

Pyrazole derivatives have been studied for their role in insecticides, particularly in how they interact with the GABA-gated chloride channel in insects. This research is pivotal in developing new, more effective insecticides with specific target mechanisms, minimizing harm to non-target species (Cole et al., 1993).

Optical and Electronic Properties

The compound's derivatives are also important in studying the optical properties of materials, like in the case of tetrapyrazinoporphyrazines. These studies contribute to the development of materials with specific optical characteristics, potentially useful in electronic devices or as sensors (Lee et al., 2005).

Corrosion Inhibition in Iron

Further emphasizing its role in corrosion inhibition, bipyrazolic compounds related to 1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole have shown efficacy in protecting iron in acidic media. This highlights its potential in industrial applications where corrosion resistance is crucial (Chetouani et al., 2005).

特性

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5S/c1-8-5-6-13(12-8)20(17,18)9-3-4-11(19-2)10(7-9)14(15)16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBWHUHTFXMGJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxy-3-nitrobenzenesulfonyl)-3-methyl-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2668351.png)

![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2668354.png)

![N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2668358.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2668360.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2668361.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2668364.png)

![5-(2-Chlorophenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2668366.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2668368.png)

![N~5~-benzyl-2-{2-[(3,4-dimethylbenzyl)amino]-2-oxoethyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2668373.png)